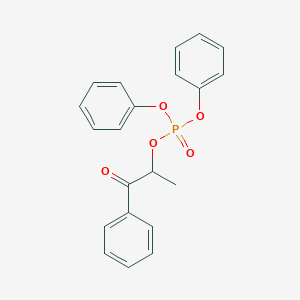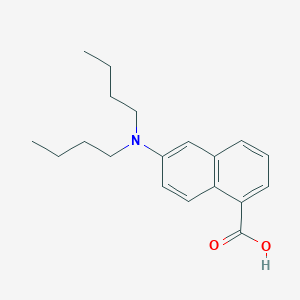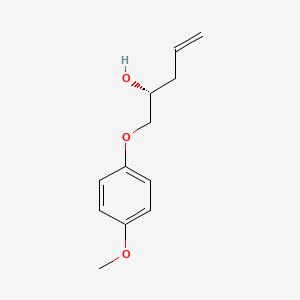![molecular formula C18H33NO3S B14235223 2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid CAS No. 394234-05-0](/img/structure/B14235223.png)
2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid is an organic compound with a complex structure that includes both ketone and thiol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid can be achieved through a multi-step process involving the following key steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetradec-3-enoic acid and 2-oxoethylamine.
Formation of Intermediate: The initial step involves the reaction of tetradec-3-enoic acid with 2-oxoethylamine under controlled conditions to form an intermediate compound.
Thiol Addition: The intermediate is then subjected to a thiol addition reaction using 2-sulfanylethylamine. This step requires specific reaction conditions, including the use of a suitable solvent and temperature control.
Final Product Formation: The final step involves the purification of the product through techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps remain similar, but the scale and efficiency are optimized for mass production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique functional groups.
Materials Science: The compound’s ability to form stable structures makes it useful in the development of new materials.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: The compound’s reactivity makes it a valuable intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid involves its interaction with specific molecular targets. The ketone and thiol groups play crucial roles in its reactivity:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect pathways related to oxidative stress, protein folding, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Oxoethyl)-6-[(2-hydroxyethyl)amino]tetradec-3-enoic acid: Similar structure but with a hydroxyl group instead of a thiol group.
2-(2-Oxoethyl)-6-[(2-methylethyl)amino]tetradec-3-enoic acid: Similar structure but with a methyl group instead of a thiol group.
Eigenschaften
CAS-Nummer |
394234-05-0 |
|---|---|
Molekularformel |
C18H33NO3S |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
2-(2-oxoethyl)-6-(2-sulfanylethylamino)tetradec-3-enoic acid |
InChI |
InChI=1S/C18H33NO3S/c1-2-3-4-5-6-7-10-17(19-13-15-23)11-8-9-16(12-14-20)18(21)22/h8-9,14,16-17,19,23H,2-7,10-13,15H2,1H3,(H,21,22) |
InChI-Schlüssel |
KZNTWPHMXNCGGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CC=CC(CC=O)C(=O)O)NCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]-](/img/structure/B14235143.png)
![{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14235150.png)

![1-[(Anthracen-9-YL)methyl]-1H-imidazole](/img/structure/B14235172.png)
![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)


![3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol](/img/structure/B14235200.png)


![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)
